Phenolphthalein glucuronide

Vue d'ensemble

Description

Phenolphthalein glucuronide is a chemical compound derived from phenolphthalein, a well-known pH indicator. It is formed by the conjugation of phenolphthalein with glucuronic acid, resulting in a glucuronide derivative. This compound is often used as a substrate in enzymatic assays to detect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenolphthalein glucuronide can be synthesized through the enzymatic reaction of phenolphthalein with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under mild conditions, with a pH range of 6.8 to 7.4 and a temperature of 37°C. The reaction can be monitored by the release of phenolphthalein, which can be detected spectrophotometrically .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant enzymes to catalyze the glucuronidation reaction. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, pH, and temperature. The product is then purified using techniques such as solid-phase extraction and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Phenolphthalein glucuronide primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing free phenolphthalein and glucuronic acid .

Common Reagents and Conditions

Hydrolysis: β-glucuronidase enzyme, pH 6.8, 37°C

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions under standard conditions.

Major Products

The major product of the hydrolysis reaction is free phenolphthalein, which can be detected and quantified using spectrophotometric methods .

Applications De Recherche Scientifique

Enzyme Assays

β-Glucuronidase Activity Measurement

Phenolphthalein glucuronide is primarily utilized as a substrate for measuring β-glucuronidase activity. This enzyme plays a crucial role in the metabolism of glucuronides and is significant in various biological processes. A study modified the method for determining serum β-glucuronidase activity using this compound alongside p-nitrophenyl glucuronide. The results indicated a strong correlation (r=0.8383) between the two substrates when assessing patients with gastrointestinal tract (GIT) carcinoma, highlighting its potential as a reliable biochemical marker for this type of cancer .

Cancer Research

Biomarker for GIT Carcinoma

The increase in β-glucuronidase activity observed in patients with GIT carcinoma suggests that this compound could serve as a valuable biomarker for early detection and monitoring of this disease. The modified assay method used in the study was noted for its reliability and rapidity, making it suitable for clinical applications .

Mechanisms of Carcinogenesis

Phenolphthalein itself has been studied for its carcinogenic potential; however, its glucuronide form is less understood. Research indicates that phenolphthalein undergoes extensive first-pass metabolism, converting nearly completely to its glucuronide form, which is then eliminated via bile . Understanding the metabolic pathways involving this compound may provide insights into how it influences carcinogenic processes and cellular responses to toxins.

Toxicological Studies

Assessment of Toxicity

This compound's role extends to toxicological assessments, where it serves as an indicator of exposure to phenolphthalein and its metabolites. Studies have shown that phenolphthalein can cause genetic damage in mammalian systems, leading to chromosomal aberrations and mutations . The use of this compound in these assessments allows researchers to track the metabolic fate of phenolphthalein and evaluate its potential health risks.

Case Studies and Findings

Several case-control studies have investigated the association between phenolphthalein-containing laxatives and colorectal cancer risk. While some studies found no significant correlation, others suggested a potential link that warrants further investigation . The glucuronide form's role in these studies is critical as it reflects the compound's metabolic byproducts that may contribute to toxicity or carcinogenicity.

Data Summary Table

Mécanisme D'action

Phenolphthalein glucuronide exerts its effects through the hydrolysis of the glucuronide bond by β-glucuronidase. The enzyme targets the glucuronide moiety, cleaving it to release free phenolphthalein and glucuronic acid. This reaction is crucial for the detection of β-glucuronidase activity in various biological samples .

Comparaison Avec Des Composés Similaires

Phenolphthalein glucuronide can be compared with other glucuronide derivatives such as:

4-Nitrophenyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays, but releases 4-nitrophenol instead of phenolphthalein.

Naphthol AS-BI β-D-glucuronide: Another substrate for β-glucuronidase, releasing naphthol AS-BI upon hydrolysis.

This compound is unique due to its chromogenic properties, which allow for easy detection and quantification of β-glucuronidase activity. Its high water solubility and stability make it a preferred choice for various enzymatic assays .

Activité Biologique

Phenolphthalein glucuronide is a significant compound in pharmacology and biochemistry, primarily recognized for its role as a substrate in the enzymatic activity of β-glucuronidase. This article delves into the biological activity of this compound, exploring its metabolic pathways, biological implications, and related research findings.

Overview of this compound

This compound is a conjugated form of phenolphthalein, a well-known pH indicator. Its glucuronidation is a phase II metabolic process that enhances the solubility and excretion of phenolphthalein by converting it into a more polar compound. This transformation is catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitate the addition of glucuronic acid to various substrates, including drugs and xenobiotics.

Metabolic Pathways

The metabolic pathway involving this compound includes several key steps:

- Glucuronidation : The conversion of phenolphthalein to this compound increases its water solubility, facilitating renal excretion.

- Deglucuronidation : The action of β-glucuronidase can reverse this process, releasing the active aglycone (phenolphthalein) from its glucuronide form. This reaction occurs in various tissues, including the intestines, where bacterial β-glucuronidases play a significant role .

Enzymatic Activity

This compound serves as a substrate for β-glucuronidase assays. Research has demonstrated that the enzyme's activity can be influenced by various factors such as pH and temperature. For example, studies have shown that optimal enzymatic activity occurs at specific pH levels, affecting the hydrolysis rate of this compound .

Toxicological Considerations

While phenolphthalein itself has been associated with potential toxicity, its glucuronide form is generally considered less harmful due to increased solubility and reduced bioavailability. However, the deconjugation process can lead to the reactivation of toxic metabolites in certain conditions, such as in the gastrointestinal tract where bacterial enzymes are present .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

- Study on β-Glucuronidase Activity : A study utilized this compound to assess β-glucuronidase activity across different clinical urine specimens. Results indicated variability in enzyme performance based on urine pH and composition, highlighting the importance of substrate selection in drug testing protocols .

- Toxicity Assessment : Research evaluating the mutagenicity and acute toxicity of related compounds found that while phenolphthalein itself showed some mutagenic potential, its glucuronide form did not exhibit similar effects under controlled conditions .

Data Table: Summary of Key Findings

Propriétés

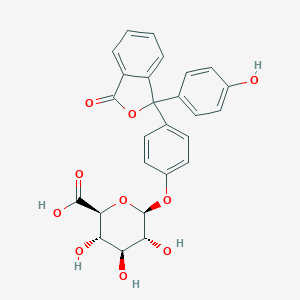

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJYOZKDDSONLX-XADSOVDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6820-54-8 (hydrochloride salt) | |

| Record name | Phenolphthalein glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-26-6 | |

| Record name | Phenolphthalein glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOLPHTHALEIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.